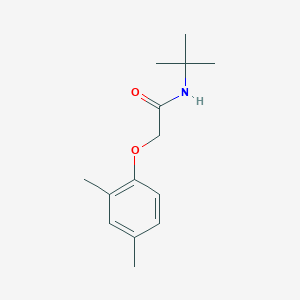
N,N-diallyl-5-bromo-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-5-bromo-2-thiophenesulfonamide (DBTS) is a compound that has gained attention in recent years due to its potential applications in scientific research. DBTS is a sulfonamide compound that contains a bromine atom and a thiophene ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
N,N-diallyl-5-bromo-2-thiophenesulfonamide inhibits the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thus inhibiting its activity. This compound has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ion. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. These effects can be used to study the role of inflammation and oxidative stress in various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diallyl-5-bromo-2-thiophenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. Another advantage is that it is relatively easy to synthesize using various methods. One limitation is that it can be toxic at high concentrations. Another limitation is that it may not be effective in all biological systems.
Zukünftige Richtungen
There are several future directions for the study of N,N-diallyl-5-bromo-2-thiophenesulfonamide. One direction is to study its effects on other enzymes and biological systems. Another direction is to study its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Another direction is to study its potential use in agriculture, such as a pesticide or herbicide. Overall, this compound has potential applications in various fields of scientific research and warrants further study.
Synthesemethoden
N,N-diallyl-5-bromo-2-thiophenesulfonamide can be synthesized using various methods. One of the methods involves the reaction of 5-bromo-2-thiophenesulfonamide with sodium hydride and allyl bromide in dimethylformamide. The reaction produces this compound as a yellow solid with a yield of 82%. Another method involves the reaction of 5-bromo-2-thiophenesulfonamide with allyl alcohol and triethylamine in ethanol. The reaction produces this compound as a white solid with a yield of 87%.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-5-bromo-2-thiophenesulfonamide has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition can be used to study the role of these enzymes in various biological processes. This compound has also been shown to have anti-inflammatory and antioxidant properties. These properties can be used to study the effects of inflammation and oxidative stress on various biological systems.
Eigenschaften
Molekularformel |
C10H12BrNO2S2 |
|---|---|
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
5-bromo-N,N-bis(prop-2-enyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H12BrNO2S2/c1-3-7-12(8-4-2)16(13,14)10-6-5-9(11)15-10/h3-6H,1-2,7-8H2 |
InChI-Schlüssel |
IOCDQZAVCVOPBU-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(S1)Br |
Kanonische SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250193.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B250195.png)







![2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250275.png)



